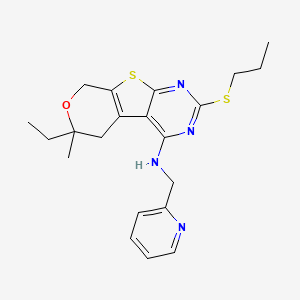
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a cyclohexylpentyl group. The unique structure of this compound imparts specific chemical properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(2-Cyclohexylpentyl)aminoethanethiol with sulfur or sulfur-containing reagents. One common method is the reaction of the aminoethanethiol with sulfur monochloride (S2Cl2) under controlled conditions to form the thiosulfate derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction can produce thiols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar thiosulfate group but with a dimethylaminoethyl chain instead of a cyclohexylpentyl group.
S-2-((2-(2-thiazolylcarbamoyl)ethyl)amino)ethyl thiosulfate: This compound contains a thiazolylcarbamoyl group, which imparts different chemical properties.
Uniqueness
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate is unique due to its specific structure, which combines a cyclohexylpentyl group with an aminoethyl thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21209-05-2 |
|---|---|
Formule moléculaire |
C13H27NO3S2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(2S)-2-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-2-6-13(12-7-4-3-5-8-12)11-14-9-10-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t13-/m1/s1 |
Clé InChI |
TYXDXWWCAXNOHZ-CYBMUJFWSA-N |
SMILES isomérique |
CCC[C@H](CNCCOS(=O)(=S)O)C1CCCCC1 |
SMILES canonique |
CCCC(CNCCOS(=O)(=S)O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


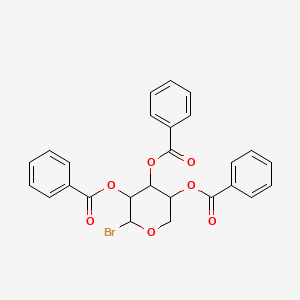
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)

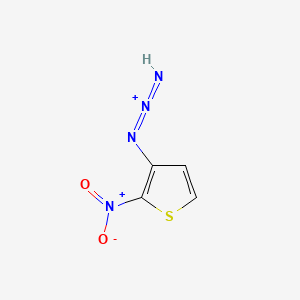

![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
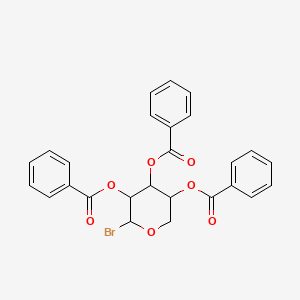
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
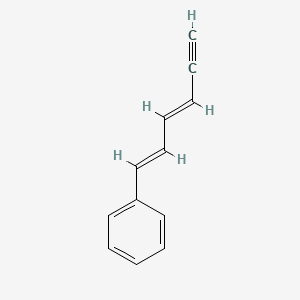
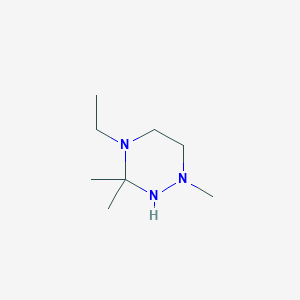
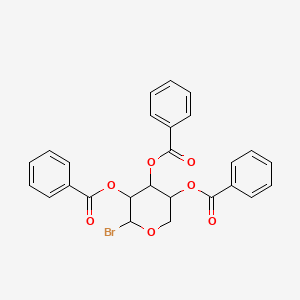
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)

